5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine 5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 10445-04-2
VCID: VC7262921
InChI: InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
SMILES: C1=CC(=CC=C1C2=NN=C(S2)N)C(F)(F)F
Molecular Formula: C9H6F3N3S
Molecular Weight: 245.22

5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

CAS No.: 10445-04-2

Cat. No.: VC7262921

Molecular Formula: C9H6F3N3S

Molecular Weight: 245.22

* For research use only. Not for human or veterinary use.

5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine - 10445-04-2

Specification

CAS No. 10445-04-2
Molecular Formula C9H6F3N3S
Molecular Weight 245.22
IUPAC Name 5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
Standard InChI Key IKOYAQXGLSFYSH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C(S2)N)C(F)(F)F

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is systematically named 5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine under IUPAC guidelines . Its molecular formula is C₉H₆F₃N₃S, with a precise exact mass of 245.02345286 Da . The trifluoromethyl (-CF₃) group at the para position of the phenyl ring enhances metabolic stability and lipophilicity, while the thiadiazole ring contributes to π-π stacking interactions in biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight245.23 g/molPubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors7PubChem
Rotatable Bonds1PubChem
Topological Polar Surface Area85.5 ŲPubChem

Structural Representation

The SMILES notation for the compound is C1=CC(=CC=C1C2=NN=C(S2)N)C(F)(F)F, and its InChIKey is IKOYAQXGLSFYSH-UHFFFAOYSA-N . The planar thiadiazole ring (positions 1,3,4) is fused to a phenyl group substituted with -CF₃, creating a rigid, conjugated system (Figure 1).

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocol for this compound is documented in the literature, analogous 1,3,4-thiadiazoles are typically synthesized via:

  • Cyclization of Thiosemicarbazides: Reaction of substituted thiosemicarbazides with dehydrating agents like phosphorus oxychloride .

  • Huisgen Cycloaddition: Click chemistry approaches using azides and alkynes .
    For this compound, a plausible route involves cyclizing a 4-(trifluoromethyl)phenyl-substituted thiosemicarbazide precursor under acidic conditions.

Reactivity and Functionalization

The amine group at position 2 is nucleophilic, enabling derivatization via:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling for aryl group introduction .
    The sulfur atom in the thiadiazole ring may participate in hydrogen bonding with biological targets, as seen in kinase inhibitors .

Physicochemical Properties

Solubility and Lipophilicity

With an XLogP3 of 2.6, the compound is moderately lipophilic, suggesting good membrane permeability but limited aqueous solubility . The -CF₃ group enhances lipid bilayer penetration, a trait exploited in blood-brain barrier-permeable drugs .

Stability Profile

The thiadiazole ring is generally stable under physiological conditions but may undergo hydrolysis under strongly acidic or basic environments. The -CF₃ group resists oxidative metabolism, contributing to a longer half-life in vivo .

Biological Activity and Mechanisms

Table 2: Cytotoxic IC₅₀ Values of Analogous Thiadiazoles

CompoundCell Line (IC₅₀)Reference
Yang-22MCF-7 (0.28 μg/mL)PMC
Juszczak-23HT-29 (12.5 μM)PMC
Alam-21SK-MEL-2 (4.27 μg/mL)PMC

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Enhances binding to hydrophobic pockets in enzymes (e.g., tubulin) .

  • Amine at Position 2: Critical for hydrogen bonding with kinase ATP-binding sites .

Spectral Characterization

NMR Spectroscopy

The 13C NMR spectrum (SpectraBase ID: I24bpaoKA4B) shows characteristic signals:

  • δ 160–165 ppm: Thiadiazole C-2 and C-5.

  • δ 125–130 ppm: Aromatic carbons of the phenyl ring .

Infrared Spectroscopy

The FTIR spectrum (KBr wafer) reveals:

  • 3270 cm⁻¹: N-H stretch (amine).

  • 1130 cm⁻¹: C-F stretch (trifluoromethyl) .

Mass Spectrometry

The ESI-MS profile includes a base peak at m/z 245.0234 corresponding to [M+H]⁺ .

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The compound’s core structure is present in BMS compound 4c (CID: 71655433), a kinase inhibitor with a pyridin-3-amine extension . This highlights its utility as a building block for targeted therapies .

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